![molecular formula C13H22N2O2 B2447101 Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate CAS No. 1824912-34-6](/img/structure/B2447101.png)
Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is highly selective for BTK and does not significantly inhibit other kinases, which reduces the risk of off-target effects. This compound has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of certain types of brain tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate for lab experiments is its potency and selectivity for BTK, which allows for precise targeting of cancer cells. However, the relatively low yield of the synthesis may limit its availability for larger-scale experiments. In addition, the high cost of this compound may be a barrier for some researchers.
Future Directions
There are several potential future directions for the development of Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate as a cancer therapy. One area of focus is the identification of biomarkers that can predict response to treatment, which may help to personalize therapy and improve outcomes. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Finally, the development of more efficient synthesis methods may increase the availability and reduce the cost of this compound for research and clinical use.
Synthesis Methods
The synthesis of Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate involves several steps, starting with the reaction of 3R-aminopiperidine with propargyl alcohol to form the propargylamine intermediate. The intermediate is then reacted with tert-butyl chloroformate to form the tert-butyl carbamate, which is subsequently deprotected with trifluoroacetic acid to yield this compound. The overall yield of the synthesis is around 20%.
Scientific Research Applications
Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has demonstrated synergistic effects with other cancer therapies, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-5-8-15-9-6-7-11(10-15)14-12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3,(H,14,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAORWFWNYGRSZ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2447023.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2447025.png)
![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide](/img/structure/B2447027.png)
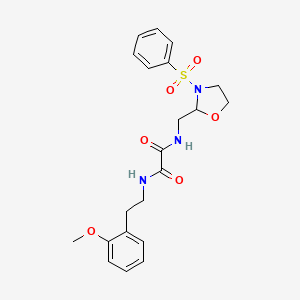
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2447029.png)
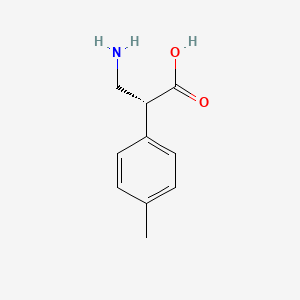
![1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2447033.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea](/img/structure/B2447035.png)
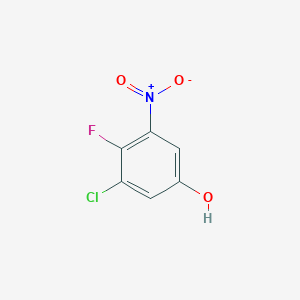
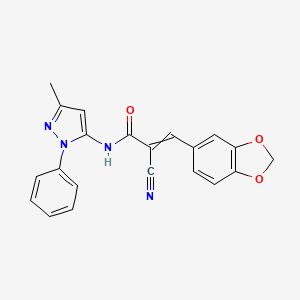
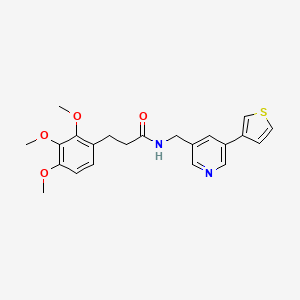
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2447040.png)
![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)